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Introduction
While traditionally not utilized as a matrix for Matrix-Assisted Laser Desorption/Ionization

(MALDI) mass spectrometry, citraconic anhydride serves as a crucial reagent for the

chemical modification of proteins and peptides prior to analysis. Its primary application lies in

the reversible derivatization of primary amino groups, particularly the ε-amino group of lysine

residues. This process, known as citraconylation, effectively blocks the cleavage site for trypsin

at lysine residues. As a result, tryptic digestion yields larger peptide fragments, which can

significantly enhance protein sequence coverage and aid in the analysis of proteins by MALDI-

TOF MS.[1][2] This modification is reversible under acidic conditions, allowing for the potential

to analyze both the modified and unmodified peptides.

Citraconic anhydride's utility also extends to sample preparation for MALDI imaging mass

spectrometry, where a citraconic acid buffer is employed for antigen retrieval, demonstrating its

versatility in workflows involving MALDI-MS.[3]

These application notes provide detailed protocols for the use of citraconic anhydride as a

chemical modifying agent to improve protein sequence coverage in MALDI-MS analysis.
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Application 1: Enhancing Protein Sequence
Coverage by Citraconylation
Objective: To increase the sequence coverage of proteins analyzed by MALDI-TOF mass

spectrometry through the chemical modification of lysine residues with citraconic anhydride
prior to tryptic digestion.

Principle: Citraconic anhydride reacts with the primary amino groups in proteins, primarily the

ε-amino group of lysine and the N-terminal α-amino group. This modification introduces a

negatively charged adduct, altering the protein's properties and, most importantly, rendering the

lysine residues resistant to cleavage by trypsin.[1][2] This results in fewer, but larger, tryptic

peptides, which can be more readily detected in MALDI-MS and can provide sequence

information for regions of the protein that might otherwise be missed with standard tryptic

digestion. The modification is stable under the conditions of tryptic digestion but can be

reversed by treatment with mild acid.

Workflow for Protein Citraconylation and MALDI-MS Analysis:
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Figure 1: Workflow for citraconylation of proteins for MALDI-MS analysis.
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Experimental Protocol: Citraconylation of Proteins
for MALDI-MS
Materials:

Protein of interest

Citraconic anhydride (CAS# 616-02-4)

Ammonium bicarbonate (NH₄HCO₃)

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Trifluoroacetic acid (TFA)

Acetonitrile (ACN)

α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

Ultrapure water

Procedure:

Protein Solubilization and Denaturation:

Dissolve the protein sample in a denaturing buffer (e.g., 6 M guanidine-HCl, 100 mM

NH₄HCO₃, pH 8.5).

Add DTT to a final concentration of 10 mM.

Incubate at 56°C for 1 hour to reduce disulfide bonds.

Cool the sample to room temperature.
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Alkylation:

Add iodoacetamide to a final concentration of 55 mM.

Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

Buffer Exchange:

Remove the denaturant and excess reagents by buffer exchange into a non-amine-

containing buffer such as 50 mM ammonium bicarbonate, pH 8.5. This can be done using

dialysis or a spin column.

Citraconylation:

Adjust the protein concentration to approximately 1 mg/mL in 50 mM ammonium

bicarbonate, pH 8.5.

Add citraconic anhydride to the protein solution. A common starting point is to add 3.0 µg

of citraconic anhydride per µg of protein.[2] The anhydride should be added in small

aliquots while gently vortexing to ensure efficient mixing and to maintain the pH.

Monitor and adjust the pH to remain between 8.0 and 9.0 using a suitable base (e.g.,

dilute NaOH) if necessary.

Incubate the reaction mixture at room temperature for 1-2 hours.

Tryptic Digestion:

Add trypsin to the citraconylated protein solution at a ratio of 1:50 (w/w, trypsin:protein).

Incubate at 37°C for 12-18 hours.

(Optional) Decitraconylation:

To reverse the modification, acidify the peptide solution to pH 2-3 with TFA.[2]

Incubate at 25°C for several hours.[2] This will restore the positive charge on the lysine

residues.
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Sample Preparation for MALDI-MS:

Desalt and concentrate the peptide mixture using a C18 ZipTip or equivalent.

Prepare a saturated solution of CHCA matrix in 50% acetonitrile, 0.1% TFA.

Mix the desalted peptide solution with the matrix solution at a 1:1 ratio (v/v).

Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

MALDI-MS Analysis:

Acquire mass spectra in positive ion mode. The expected mass of the citraconylated

peptides will be increased by 112.02 Da for each modified amino group.

Data Presentation
Table 1: Expected Mass Shifts and Trypsin Cleavage Sites After Citraconylation

Modification
State

Modified
Residues

Mass Shift per
Modified Site
(Da)

Trypsin
Cleavage at
Lysine

Trypsin
Cleavage at
Arginine

Unmodified None 0 Yes Yes

Citraconylated
Lysine, N-

terminus
+112.02 No Yes

Decitraconylated None (reverted) 0 Yes Yes

Application 2: Antigen Retrieval for MALDI Imaging
Mass Spectrometry
Objective: To use a citraconic acid buffer for antigen retrieval on formalin-fixed paraffin-

embedded (FFPE) tissue sections to improve the detection of N-glycans by MALDI imaging

mass spectrometry.
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Principle: The process of tissue fixation can create cross-links that mask epitopes and limit the

accessibility of enzymes. Antigen retrieval methods are used to reverse these cross-links. A

citraconic acid buffer at a low pH has been shown to be effective for this purpose, allowing for

subsequent enzymatic digestion (e.g., with PNGase F for N-glycan release) directly on the

tissue section prior to matrix application and MALDI-MS imaging.[3]

Experimental Protocol: Citraconic Acid Buffer for
Antigen Retrieval
Materials:

FFPE tissue sections on slides

Citraconic anhydride (CAS# 616-02-4)

Hydrochloric acid (HCl), 12 M

Ultrapure water

Coplin jars or a slide mailer

Procedure:

Deparaffinization and Rehydration:

Immerse the FFPE tissue slides in xylene (2 x 5 minutes).

Rehydrate the tissues by sequential immersion in 100%, 95%, and 70% ethanol (2

minutes each).

Rinse with ultrapure water.

Preparation of Citraconic Acid Buffer (pH ~3.0):

In a 50 mL conical tube, add 25 µL of citraconic anhydride to 25 mL of ultrapure water.[3]

Add 2 µL of 12 M HCl.[3]
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Cap and agitate the tube.

Add ultrapure water to a final volume of 50 mL and mix well.[3]

Confirm the pH is approximately 3.0 using a pH strip.[3]

Caution: Citraconic anhydride decomposes in the presence of moisture. Use a fresh

bottle if white crystals (citraconic acid) are observed.[3]

Antigen Retrieval:

Place the slides in a slide mailer or Coplin jar and fill with the prepared citraconic acid

buffer.

Heat the buffer with the slides at 95-100°C for 30 minutes (e.g., in a water bath or

steamer).[3]

Cooling and Rinsing:

Carefully remove the slide container from the heat and allow it to cool for at least 5

minutes.[3]

Gradually replace the hot buffer with room temperature ultrapure water over several steps

to avoid tissue damage.[3]

Perform a final rinse in 100% ultrapure water.[3]

Dry the slides carefully with a lint-free wipe without touching the tissue, and then place

them in a desiccator for at least 5 minutes before proceeding with subsequent steps (e.g.,

enzymatic digestion and matrix application).[3]

Logical Relationship Diagram
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Figure 2: Reversible citraconylation of lysine residues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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